molecular formula C18H21N3O2S B12142739 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12142739
M. Wt: 343.4 g/mol
InChI Key: GQKRWVLKTNRCFU-UHFFFAOYSA-N
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Description

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzofuran and thiadiazole intermediates. The benzofuran intermediate can be synthesized through the cyclization of appropriate phenol derivatives, while the thiadiazole intermediate is often prepared via the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

The final step involves the coupling of these intermediates through an acylation reaction, where the acetamide group is introduced. This step usually requires the use of acylating agents such as acetic anhydride or acetyl chloride under controlled conditions, including specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, particularly targeting the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives, while reduction of the acetamide group can yield the corresponding amine.

Scientific Research Applications

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzofuran and thiadiazole rings are crucial for its binding affinity and specificity, while the acetamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group on the thiadiazole ring and the isopropyl group on the benzofuran ring contribute to its unique properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-(5-propan-2-yl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C18H21N3O2S/c1-4-5-17-20-21-18(24-17)19-16(22)9-13-10-23-15-7-6-12(11(2)3)8-14(13)15/h6-8,10-11H,4-5,9H2,1-3H3,(H,19,21,22)

InChI Key

GQKRWVLKTNRCFU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CC2=COC3=C2C=C(C=C3)C(C)C

Origin of Product

United States

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